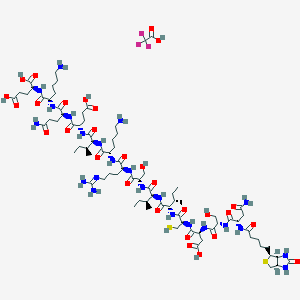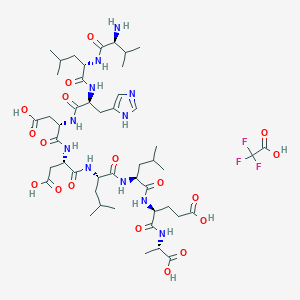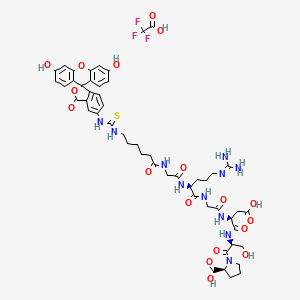
Tau Peptide (379-408) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (379-408) Trifluoroacetate is a non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ . It can partially block the binding of antibodies against the 396/404 tau region . The peptide is synthetic and has a molecular weight of 3263.62 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . The peptide sequence is H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-OH .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 3263.62 and a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . It is a synthetic peptide and is stored at temperatures below -15°C .
Scientific Research Applications
Interaction with Aβ in Alzheimer's Disease
Research has shown that a neurotoxic aminoterminal (NH2)-derived tau fragment, which includes the Tau Peptide (379-408) region, preferentially interacts with amyloid-beta (Aβ) peptides in human Alzheimer's disease synapses. This interaction, associated with mitochondrial adenine nucleotide translocator-1 (ANT-1) and cyclophilin D, exacerbates mitochondrial dysfunction by further impairing ANT-1. This suggests a direct and synergistic toxicity of pathological amyloid precursor protein (APP) and tau products on synaptic mitochondria, highlighting a potential pathway for therapeutic intervention in Alzheimer's disease (Amadoro et al., 2012).
Vaccine Development Against Tauopathies
Another study explored the use of a liposome-based vaccine incorporating a synthetic phosphorylated peptide to mimic an important phospho-epitope of the protein Tau at residues pS396/pS404. This approach demonstrated that the vaccine elicited specific antisera in Tau.P301L mice, a model for tauopathy, and showed therapeutic potential by reducing indices of tauopathy in the brain without causing neuro-inflammation or other adverse neurological effects. This indicates that liposome-based vaccines carrying phosphorylated peptides of protein Tau could serve as a safe and effective treatment against tauopathies, including Alzheimer's disease (Theunis et al., 2013).
Influence on Learning and Memory
A study investigated the effects of Puerarin on the expression of hyperphosphorylated-tau and choline acetyltransferase (ChAT) in the hippocampus of Alzheimer's disease rats. The results suggested that Puerarin could attenuate neurotoxicity induced by Aβ peptides and improve learning and memory functions in Alzheimer's disease models. This indicates that treatments targeting tau phosphorylation can have beneficial effects on cognitive functions in Alzheimer's disease (Guo, 2006).
Sperm Quality in Hu Sheep
While not directly related to human health, a study on the effects of Taurine on sperm quality during room temperature storage in Hu Sheep found that Taurine, an important amino acid peptide antioxidant, could enhance the antioxidant ability of sperm and improve semen quality. This study highlights the broad biological roles of peptides and their potential applications beyond neurological research (Zhang et al., 2021).
Mechanism of Action
Target of Action
The primary target of Tau Peptide (379-408) Trifluoroacetate is the tau protein . Tau protein is a microtubule-associated protein required for cytoskeletal stability of neuronal axons throughout normal development . The region around Ser396/Ser404 of the tau protein has received particular attention for therapeutic targeting because of its prominence and stability in diseased tissue .
Mode of Action
The non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ could partially block the binding of antibodies against the 396/404 tau region . This interaction with its targets may lead to changes in the tau protein’s function and structure .
Biochemical Pathways
It is known that the tau protein, when hyperphosphorylated, may aggregate into toxic assemblies that collectively lead to neurodegeneration . Therefore, the peptide’s interaction with the tau protein could potentially influence these aggregation pathways.
Result of Action
The result of this compound’s action is the partial blocking of the binding of antibodies against the 396/404 tau region . This could potentially influence the aggregation of the tau protein, thereby affecting the progression of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Tau Peptide (379-408) Trifluoroacetate can partially block the binding of antibodies against the 396/404 tau region This suggests that it interacts with these antibodies, potentially altering their function
Cellular Effects
In tauopathies, the tau protein becomes hyperphosphorylated and forms intracellular neurofibrillary tangles this compound, being a non-phosphorylated analog, could potentially influence these processes
Molecular Mechanism
It is known to interact with antibodies against the 396/404 tau region
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H228N44O46.C2HF3O2/c1-16-69(10)108(180-122(213)85(39-41-102(196)197)164-111(202)70(11)158-99(192)58-154-115(206)87(51-76-56-150-63-156-76)168-126(217)91(55-104(200)201)172-134(225)109(73(14)188)181-121(212)82(30-19-22-44-143)163-112(203)71(12)159-117(208)80(28-17-20-42-141)162-113(204)72(13)160-123(214)89(53-98(145)191)170-120(211)84(38-40-101(194)195)165-114(205)79(144)27-23-45-152-139(146)147)133(224)179-105(66(4)5)130(221)171-86(50-75-34-36-78(190)37-35-75)124(215)166-81(29-18-21-43-142)119(210)175-94(61-186)136(227)184-48-26-33-97(184)129(220)177-107(68(8)9)132(223)178-106(67(6)7)131(222)174-93(60-185)116(207)155-59-100(193)161-90(54-103(198)199)127(218)182-110(74(15)189)135(226)176-95(62-187)137(228)183-47-25-32-96(183)128(219)167-83(31-24-46-153-140(148)149)118(209)169-88(52-77-57-151-64-157-77)125(216)173-92(138(229)230)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-190H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,191)(H,150,156)(H,151,157)(H,154,206)(H,155,207)(H,158,192)(H,159,208)(H,160,214)(H,161,193)(H,162,204)(H,163,203)(H,164,202)(H,165,205)(H,166,215)(H,167,219)(H,168,217)(H,169,209)(H,170,211)(H,171,221)(H,172,225)(H,173,216)(H,174,222)(H,175,210)(H,176,226)(H,177,220)(H,178,223)(H,179,224)(H,180,213)(H,181,212)(H,182,218)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,229,230)(H4,146,147,152)(H4,148,149,153);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZRZJHNUGVRBV-YYFYSCIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H229F3N44O48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














